molecular formula C19H18N2O B1614038 3-Cyano-3'-pyrrolidinomethyl benzophenone CAS No. 898794-12-2

3-Cyano-3'-pyrrolidinomethyl benzophenone

Cat. No.: B1614038
CAS No.: 898794-12-2
M. Wt: 290.4 g/mol
InChI Key: VDYVGRXUMWOZSY-UHFFFAOYSA-N
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Description

3-Cyano-3’-pyrrolidinomethyl benzophenone is a complex organic compound with the molecular formula C19H18N2O. It features a benzophenone core substituted with a cyano group and a pyrrolidinomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-3’-pyrrolidinomethyl benzophenone typically involves the reaction of benzophenone derivatives with pyrrolidine and cyanide sources. One common method includes the following steps:

    Formation of the Benzophenone Derivative: Starting with benzophenone, a suitable halogenation reaction introduces a halogen atom at the desired position.

    Substitution with Pyrrolidine: The halogenated benzophenone undergoes nucleophilic substitution with pyrrolidine to form the pyrrolidinomethyl benzophenone intermediate.

    Introduction of the Cyano Group:

Industrial Production Methods: Industrial production of 3-Cyano-3’-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to other functional groups such as amines.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-Cyano-3’-pyrrolidinomethyl benzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyano-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The cyano group and the pyrrolidinomethyl moiety play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

  • 3-Cyano-3’-aminomethyl benzophenone
  • 3-Cyano-3’-methyl benzophenone
  • 3-Cyano-3’-hydroxymethyl benzophenone

Comparison: Compared to these similar compounds, 3-Cyano-3’-pyrrolidinomethyl benzophenone is unique due to the presence of the pyrrolidinomethyl group, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-[3-(pyrrolidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c20-13-15-5-3-7-17(11-15)19(22)18-8-4-6-16(12-18)14-21-9-1-2-10-21/h3-8,11-12H,1-2,9-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYVGRXUMWOZSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643186
Record name 3-{3-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898794-12-2
Record name 3-{3-[(Pyrrolidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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